molecular formula C16H13FN2O2S B2733944 5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1024011-93-5

5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2733944
CAS No.: 1024011-93-5
M. Wt: 316.35
InChI Key: KYKYJWIRVQJLMD-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then reacts with mercaptoacetic acid, undergoing intramolecular cyclization to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(4-fluoroanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-10-2-8-13(9-3-10)19-15(20)14(22-16(19)21)18-12-6-4-11(17)5-7-12/h2-9,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKYJWIRVQJLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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